molecular formula C8H13Cl2NO4 B1206676 Chloramine hemisuccinate CAS No. 82224-87-1

Chloramine hemisuccinate

カタログ番号: B1206676
CAS番号: 82224-87-1
分子量: 258.1 g/mol
InChIキー: LRKSLBIETDNAGI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chloramine hemisuccinate is a chemical derivative where a hemisuccinate (half-succinate) ester group is conjugated to a chloramine backbone. Hemisuccinate modifications are commonly employed in pharmaceuticals to enhance solubility, stability, or bioavailability. This article synthesizes data from cytotoxic, biochemical, and structural studies to compare Chloramine hemisuccinate with similar compounds.

特性

CAS番号

82224-87-1

分子式

C8H13Cl2NO4

分子量

258.1 g/mol

IUPAC名

4-[2-(dichloroamino)-2-methylpropoxy]-4-oxobutanoic acid

InChI

InChI=1S/C8H13Cl2NO4/c1-8(2,11(9)10)5-15-7(14)4-3-6(12)13/h3-5H2,1-2H3,(H,12,13)

InChIキー

LRKSLBIETDNAGI-UHFFFAOYSA-N

SMILES

CC(C)(COC(=O)CCC(=O)O)N(Cl)Cl

正規SMILES

CC(C)(COC(=O)CCC(=O)O)N(Cl)Cl

同義語

chloramine hemisuccinate
IRX 1775
IRX-1775

製品の起源

United States

類似化合物との比較

Cytotoxic Activity

Evidence from Marine Drugs (2012) highlights the role of hemisuccinate groups in modulating cytotoxicity. For example:

  • Isoobtusol hemisuccinate (Compound 7) exhibited enhanced cytotoxicity against A549 (lung cancer) and RD (rhabdomyosarcoma) cells compared to its precursor, isoobtusol (CC₅₀ = 10.74 µM vs. 14.24 µM for A549; 4.93 µM vs. 6.24 µM for RD) .
  • Conversely, elatol hemisuccinate (Compound 4) showed reduced activity, underscoring the parent compound’s structural influence .

Key Insight : The C-9 substituent (e.g., free hydroxyl vs. hemisuccinate) critically determines cytotoxicity. Hemisuccinate groups may enhance or diminish activity depending on the core structure.

Solubility and Pharmacokinetics

Hemisuccinate derivatives often improve water solubility. For instance:

  • Hydrocortisone hemisuccinate is preferred over hydrocortisone in acute adrenal insufficiency due to better solubility for intravenous administration .
  • Ranitidine hemifumarate (a structurally analogous salt) demonstrates enhanced stability compared to ranitidine hydrochloride .

Comparison : Chloramine hemisuccinate likely shares these solubility benefits, though its specific pharmacokinetic profile remains unstudied.

Comparison with Chloramine and Disinfectant Derivatives

Disinfection Efficiency

Chloramine (NH₂Cl) is a weaker disinfectant than ozone but more stable in water systems. Preformed chloramines require higher Ct values (concentration × time) for microbial inactivation compared to ozone (e.g., 99% Giardia inactivation: chloramine Ct = 2,400 mg·min/L vs. ozone Ct = 1.2 mg·min/L) .

Biophysical and Membrane Interactions

Cholesteryl hemisuccinate (CHS) studies reveal that hemisuccinate esters integrate into lipid bilayers, altering membrane rigidity and permeability .

Data Table: Comparative Properties of Hemisuccinate Derivatives

Compound Parent Compound Key Modification Cytotoxicity (CC₅₀, µM) Solubility Enhancement Application
Isoobtusol hemisuccinate Isoobtusol C-9 hemisuccinate A549: 10.74; RD: 4.93 Not reported Anticancer research
Hydrocortisone hemisuccinate Hydrocortisone Hemisuccinate ester N/A High (IV use) Acute adrenal therapy
Cholesteryl hemisuccinate Cholesterol Hemisuccinate tail N/A Moderate (membrane integration) Biophysical studies
Chloramine hemisuccinate* Chloramine Hemisuccinate conjugation Not studied Likely improved Theoretical disinfection/drug delivery

*Hypothetical properties inferred from structural analogs.

Q & A

Q. How should researchers address conflicting data on chloramine hemisuccinate’s stability in biological matrices during pharmacokinetic studies?

  • Methodological Answer: Stabilize samples immediately with protease inhibitors (e.g., PMSF) and chelating agents (EDTA) to prevent enzymatic degradation. Use isotopically labeled internal standards (e.g., ¹³C-chloramine hemisuccinate) in LC-MS/MS to correct for matrix effects. Conduct parallel stability tests in plasma vs. buffer to distinguish chemical vs. metabolic degradation pathways .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。